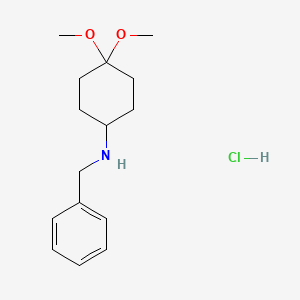
Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate is an organic compound that features a fluorinated cyclopropyl group attached to an oxoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Stille cross-coupling reaction, which uses a (1-fluorocyclopropyl)metalloid reagent and aryl or alkenyl halides under mild conditions . This method is advantageous due to its ability to tolerate a wide range of functional groups.
Industrial Production Methods
Industrial production of Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate may involve scaling up the Stille cross-coupling reaction. The process would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers with enhanced properties.
Wirkmechanismus
The mechanism by which Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate exerts its effects involves its interaction with specific molecular targets. The fluorinated cyclopropyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(1-chlorocyclopropyl)-2-oxoacetate
- Methyl 2-(1-bromocyclopropyl)-2-oxoacetate
- Methyl 2-(1-iodocyclopropyl)-2-oxoacetate
Uniqueness
Methyl 2-(1-fluorocyclopropyl)-2-oxoacetate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance compared to its halogenated analogs.
Eigenschaften
IUPAC Name |
methyl 2-(1-fluorocyclopropyl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO3/c1-10-5(9)4(8)6(7)2-3-6/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHMLFBZZVSOOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1(CC1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195531.png)
![(2R,3R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B8195537.png)


![tert-butyl N-[(3aS)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195548.png)
![benzyl N-[(3aS,6aR)-octahydrocyclopenta[c]pyrrol-4-yl]carbamate](/img/structure/B8195553.png)
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one HCl](/img/structure/B8195565.png)
![[(3R)-3-methylpyrrolidin-3-yl]methanol](/img/structure/B8195568.png)



![3-Thia-7-azabicyclo[4.1.1]octane](/img/structure/B8195615.png)

